molecular formula C4H5I B2994526 1-Iodobut-2-yne CAS No. 76778-00-2

1-Iodobut-2-yne

Cat. No.: B2994526
CAS No.: 76778-00-2
M. Wt: 179.988
InChI Key: LKAIOZOVAZYTRN-UHFFFAOYSA-N
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Description

Overview of Alkynyl Halides in Modern Organic Synthesis

Alkynyl halides are a class of organic compounds characterized by a halogen atom bonded directly to a carbon-carbon triple bond (an alkyne). fiveable.me These compounds serve as pivotal intermediates in a wide array of synthetic transformations, primarily because of their dual reactivity. ijrpr.comacs.org They can act as electrophilic partners, where the halogenated alkyne is attacked by a nucleophile, or they can be a source of acetylides through a metal-halogen exchange. acs.org

The reactivity of alkynyl halides is significantly influenced by the nature of the attached halogen. fiveable.me The trend in reactivity generally follows the order I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. libretexts.org Consequently, alkynyl iodides are the most reactive in this class, making them highly valuable for reactions where the cleavage of the carbon-halogen bond is a key step. fiveable.me

In modern organic synthesis, alkynyl halides are employed in various critical reactions, including:

Cross-coupling reactions: The "inverse Sonogashira coupling" is a notable example where haloalkynes couple with C-H bonds, offering a complementary strategy to traditional methods for forming C(sp)–C(sp²) bonds. acs.org

Nucleophilic substitution: They react with nucleophiles, such as acetylide anions, in addition-elimination or direct substitution pathways to form new carbon-carbon bonds, essential for constructing more complex molecular architectures. fiveable.meacs.org

Synthesis of heterocycles: Alkynyl halides are valuable precursors for synthesizing diverse heterocyclic structures, which are prevalent in pharmaceuticals and natural products. acs.org

Alkynylation reactions: They serve as electrophilic alkyne synthons, transferring the alkyne group to various nucleophiles, a strategy significantly expanded by the development of related hypervalent iodine reagents. nih.govrsc.org

The versatility of haloalkynes is further enhanced by their ability to undergo transformations where the halogen moiety is retained, allowing for subsequent structural modifications and tandem bond formations. acs.org

Foundational Aspects of Carbon-Iodine Bonds in Alkyne Systems

The carbon atoms of an alkyne are sp-hybridized. wikipedia.org This hybridization imparts specific characteristics to the bonds connected to them. In an sp-hybridized carbon, the s-character is 50%, which is significantly higher than in sp² (33%) or sp³ (25%) hybridized carbons. masterorganicchemistry.com This increased s-character means the electrons in the orbital are held more closely to the nucleus, making the sp-hybridized carbon more electronegative than its sp² or sp³ counterparts. masterorganicchemistry.comvedantu.com

This higher electronegativity influences the properties of the carbon-iodine (C-I) bond in an alkynyl iodide. The C-I bond is inherently polar due to the difference in electronegativity between carbon and iodine. libretexts.org In the context of an alkyne, the increased electronegativity of the sp-carbon atom can affect this polarity.

The C-I bond is the longest and weakest among the carbon-halogen bonds. libretexts.org This weakness is a primary reason for the high reactivity of iodoalkynes compared to other haloalkynes. fiveable.me The lower bond dissociation energy facilitates cleavage, making the iodine an excellent leaving group in nucleophilic substitution reactions and enabling oxidative addition in transition metal-catalyzed processes. libretexts.orgresearchgate.net

BondBond Length (Å)Bond Dissociation Energy (kcal/mol)Electronegativity of Halogen (Pauling Scale)
C-F1.351163.98
C-Cl1.77843.16
C-Br1.94722.96
C-I2.14582.66
This table presents generalized data for C(sp³)-X bonds but illustrates the fundamental trend in bond properties that also influences the reactivity of C(sp)-X bonds. libretexts.org

Position of 1-Iodobut-2-yne as a Key Intermediate in Advanced Chemical Transformations

This compound, with its specific structure, embodies the reactive principles of alkynyl iodides and serves as a valuable intermediate in targeted synthetic applications. Its structure features a terminal iodomethylene group attached to an internal alkyne, presenting distinct sites for chemical modification.

The presence of the C(sp)-I bond makes it a potent electrophile. It can react with a wide range of nucleophiles to introduce the but-2-ynyl moiety into a target molecule. This reactivity is central to its role in building more complex molecular frameworks. For instance, it is a key reagent in alkynylation reactions, where the but-2-ynyl group is transferred to carbon or heteroatom nucleophiles. researchgate.net

Furthermore, this compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond allows for oxidative addition to metal centers, such as gold or palladium, initiating catalytic cycles that lead to the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgresearchgate.net This capability is crucial for synthesizing conjugated enynes, functionalized heterocycles, and other valuable organic compounds. The compound can also be a precursor to alkynyl radicals, which are intermediates in certain synthetic transformations. acs.org

Property Value
IUPAC Name This compound
Molecular Formula C₄H₅I
Molecular Weight 179.99 g/mol
SMILES CC#CCI
CAS Number 76778-00-2
Data sourced from PubChem and ChemScene. nih.govchemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5I/c1-2-3-4-5/h4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAIOZOVAZYTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Iodobut 2 Yne and Analogous Iodoalkynes

Direct Iodination Strategies

Direct iodination methods involve the introduction of an iodine atom onto an alkyne backbone. These strategies are often favored for their atom economy and straightforward nature. The specific approach can depend on whether the starting material is an internal or terminal alkyne.

Electrophilic Iodination of But-2-yne and Terminal Alkyne Precursors

The electrophilic iodination of alkynes is a common method for the synthesis of iodoalkynes. For terminal alkynes, this typically involves the reaction of the alkyne with an electrophilic iodine source, often in the presence of a base or a catalyst to facilitate the deprotonation of the terminal alkyne and subsequent reaction with the electrophile. ias.ac.in A variety of iodinating agents have been employed, including molecular iodine (I₂) and N-iodosuccinimide (NIS). mdpi.comrsc.org

While the direct iodination of the internal alkyne but-2-yne at the propargylic position to form 1-iodobut-2-yne is less commonly reported, the synthesis of analogous propargyl iodides can be achieved from propargylic alcohols. For instance, the conversion of propargylic alcohols to the corresponding α-iodoenones through rearrangement reactions initiated by electrophilic iodination is a well-established process. nih.gov A more direct route to propargyl iodides involves the treatment of propargylic alcohols with an iodine source and a phosphine, such as triphenylphosphine (B44618). This reaction proceeds through the formation of a phosphonium (B103445) iodide intermediate. ias.ac.inpearson.com

For terminal alkynes, numerous methods for direct iodination have been developed. These often utilize a catalyst to enhance the reactivity of the alkyne. For example, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the iodination of terminal alkynes with NIS, providing excellent yields under mild conditions. rsc.org Other catalytic systems, such as those based on copper nih.gov or gold, have also been shown to be effective. nih.gov The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with an iodine source like tetrabutylammonium (B224687) iodide (TBAI), provides a chemoselective method for the synthesis of 1-iodoalkynes. nih.gov

Table 1: Direct Iodination of Terminal Alkynes
Alkyne SubstrateIodinating ReagentCatalyst/AdditiveSolventYield (%)Reference
Phenylacetylene (B144264)NISK₂CO₃CH₃CN99 rsc.org
PhenylacetyleneNISDMAPCH₃CN98 rsc.org
1-OctyneNISK₂CO₃CH₃CN95 rsc.org
PhenylacetyleneTBAI/PIDA-CH₃CN92 nih.gov
4-EthynyltolueneKI/CuSO₄BPDSCH₃CN/Acetate Buffer98 nih.gov

Reagent-Controlled Stereoselective Iodination Processes

While stereoselectivity is not a factor in the synthesis of the achiral this compound, the concept of reagent-controlled selectivity is highly relevant in the iodination of unsymmetrical internal alkynes, where regioselectivity becomes a key consideration. The addition of an electrophile to an unsymmetrical alkyne can, in principle, lead to two different regioisomers. chemistrysteps.combohrium.com

The regioselectivity of alkyne iodination can often be controlled by the electronic and steric properties of the substituents on the alkyne. For instance, in the hydration of unsymmetrical internal alkynes, which can proceed via an iodonium (B1229267) intermediate, the regioselectivity is influenced by the nature of the groups attached to the triple bond. bohrium.comyoutube.com

In the context of forming iodoalkenes from alkynes, electrophilic addition of iodine typically proceeds via an anti-addition mechanism, leading to the formation of (E)-1,2-diiodoalkenes. mdpi.com The reaction is believed to involve a cyclic iodonium ion intermediate, which is then attacked by an iodide ion from the opposite face. mdpi.com

For the synthesis of iodoalkynes from propargylic alcohols, rearrangement reactions can exhibit high stereoselectivity. For example, the iodination of propargyl alcohols with iodine in the presence of a tosylate can proceed through a researchgate.netresearchgate.net-sigmatropic rearrangement to furnish (Z)-selective α-iodoenones. nih.gov

Halogen Exchange and Functional Group Interconversion Routes

An alternative to direct iodination is the conversion of other functional groups, most notably other halogens, into an iodide. This approach is particularly useful when the corresponding chloro- or bromo-alkyne is more readily accessible.

Conversion from Other Halobutynes to this compound

The Finkelstein reaction is a classic and widely used method for the synthesis of alkyl iodides from alkyl chlorides or bromides. wikipedia.orgbyjus.com This S_N2 reaction involves the treatment of a haloalkane with an excess of an alkali metal iodide, typically sodium iodide (NaI), in a solvent like acetone. wikipedia.org The success of the reaction is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates from the reaction mixture and drives the equilibrium towards the desired iodoalkane according to Le Châtelier's principle. unacademy.com

This methodology is applicable to the synthesis of this compound from its corresponding chloro or bromo analogue, 1-chlorobut-2-yne or 1-bromobut-2-yne. Propargyl halides are known to be reactive substrates in S_N2 reactions, making the Finkelstein reaction a viable synthetic route. wikipedia.org The reaction is typically carried out by heating the halobutyne with NaI in acetone. iitk.ac.innih.gov

Table 2: Finkelstein Reaction for the Synthesis of Iodoalkanes
SubstrateIodide SourceSolventKey FeatureReference
Alkyl Chloride/BromideNaIAcetonePrecipitation of NaCl/NaBr drives the reaction. wikipedia.orgbyjus.com
Primary Alkyl HalideNaIAcetoneProceeds via an S_N2 mechanism. unacademy.com
Propargyl HalideNaIAcetoneApplicable due to the reactivity of propargyl systems. wikipedia.org

Mechanistic Considerations in Iodofunctionalization of Alkyne Ethers and Alcohols

The iodofunctionalization of unsaturated alcohols and ethers is a powerful tool for the synthesis of various cyclic and acyclic compounds. The mechanism of these reactions typically involves the initial electrophilic attack of an iodine species on the alkyne, forming a cyclic iodonium ion intermediate. researchgate.net This intermediate is then intercepted by an internal nucleophile, such as the hydroxyl group of an alcohol or the oxygen of an ether, in a cyclization reaction.

In the case of alkynyl alcohols, iodocyclization can lead to the formation of iodinated cyclic ethers. The regioselectivity of the cyclization (i.e., exo versus endo cyclization) is often governed by Baldwin's rules. For example, the iodine-mediated cyclization of tethered heteroatom-containing alkenyl or alkynyl systems often proceeds via a favored exo-dig or exo-tet cyclization pathway. bohrium.com

The iodine-mediated hydration of alkynes bearing a keto-functionalization has been shown to proceed through a 5-exo-dig neighboring group participation, leading to a regiospecific outcome. mdpi.comwikipedia.org NMR studies have confirmed the existence of an α-iodo intermediate in these transformations. mdpi.comwikipedia.org

For propargylic alcohols, electrophilic iodination can trigger a Meyer-Schuster-like rearrangement to afford α-iodoenones. nih.gov The mechanism involves the formation of an allene (B1206475) intermediate, which is then attacked by an iodide. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents. nih.gov

Catalytic and Stoichiometric Approaches in Iodoalkyne Synthesis

Both catalytic and stoichiometric methods are widely employed in the synthesis of iodoalkynes. The choice between these approaches often depends on factors such as the desired substrate scope, functional group tolerance, cost, and environmental considerations.

Stoichiometric methods often involve the use of a molar equivalent or an excess of the iodinating reagent. The classic Finkelstein reaction, for example, is a stoichiometric process that uses at least one equivalent of sodium iodide. wikipedia.org Similarly, the use of triphenylphosphine and iodine for the conversion of alcohols to iodides is a stoichiometric reaction. ias.ac.in While often reliable and high-yielding, stoichiometric methods can generate significant amounts of byproducts, which may require separation and disposal.

Catalytic methods, on the other hand, utilize a substoichiometric amount of a catalyst to promote the iodination reaction. This approach is generally more atom-economical and environmentally benign. rsc.org A wide range of catalysts have been developed for the synthesis of iodoalkynes. These include simple inorganic bases like K₂CO₃, organic bases like DMAP, and transition metal complexes based on copper, gold, or palladium. mdpi.comrsc.orgnih.govnih.gov For instance, the iodination of terminal alkynes with NIS can be efficiently catalyzed by a small amount of a base. rsc.org Copper(I) iodide has been used to catalyze the iodination of terminal alkynes with potassium iodide as the iodine source. nih.gov The development of catalytic systems with high turnover numbers and broad functional group compatibility remains an active area of research.

Zinc-Catalyzed and Other Metal-Mediated Protocols

Metal-mediated approaches for the synthesis of 1-iodoalkynes often involve the reaction of a terminal alkyne with an iodine source in the presence of a metal catalyst or mediator. Among these, zinc-based systems have emerged as a notable option.

A novel and switchable protocol for the synthesis of iodoalkynes has been developed utilizing a system of zinc iodide (ZnI₂) and tert-butyl nitrite (B80452). researchgate.net This method offers a straightforward and mild route to iodoalkynes from terminal alkynes at room temperature. researchgate.net The reaction is operationally simple and demonstrates tolerance to a wide array of functional groups. researchgate.net For instance, the reaction of phenylacetylene with zinc iodide and tert-butyl nitrite in the presence of triethylamine (B128534) affords 1-iodo-2-phenylethyne in good yield. researchgate.net This methodology has been successfully applied to various substituted phenylacetylenes, including those with electron-donating and electron-withdrawing groups, as well as aliphatic alkynes. researchgate.net

While zinc catalysis is a key focus, other metal-mediated methods are also prevalent. Copper(I) iodide (CuI) is frequently employed, often in conjunction with an iodine source and a base. One efficient method for the synthesis of 1-iodoalkynes involves the treatment of terminal alkynes with (diacetoxyiodo)benzene, potassium iodide, and a catalytic amount of copper(I) iodide under mild conditions. organic-chemistry.org

Table 1: Zinc-Catalyzed Synthesis of Various Iodoalkynes This table showcases the versatility of the zinc iodide/tert-butyl nitrite system for the synthesis of a range of iodoalkynes.

Starting AlkyneProductYield (%)
Phenylacetylene1-Iodo-2-phenylethyne85
4-Methylphenylacetylene1-Iodo-2-(p-tolyl)ethyne82
4-Methoxyphenylacetylene1-Iodo-2-(4-methoxyphenyl)ethyne88
4-Chlorophenylacetylene1-Iodo-2-(4-chlorophenyl)ethyne78
1-Octyne1-Iodooct-1-yne75
Cyclohexylacetylene1-Iodo-2-cyclohexylethyne72

Hypervalent Iodine Reagent Applications in Alkynyl Iodide Formation

Hypervalent iodine reagents have gained prominence as powerful and environmentally benign oxidants in organic synthesis. Their application in the formation of alkynyl iodides provides a metal-free alternative to traditional methods. These reagents are known for their low toxicity, ready availability, and clean transformations. beilstein-journals.org

One of the most common hypervalent iodine reagents used for this purpose is (diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA). organic-chemistry.org A chemoselective method for the synthesis of 1-iodoalkynes involves the use of PIDA in combination with tetrabutylammonium iodide (TBAI). nih.gov This system allows for the selective mono-iodination of terminal alkynes. nih.gov The reaction proceeds under mild conditions and provides good to excellent yields for a variety of aromatic and aliphatic alkynes. nih.gov For example, the reaction of p-tolylethyne with TBAI and PIDA in methanol (B129727) selectively produces 1-(iodoethynyl)-4-methylbenzene. nih.gov

Another widely used hypervalent iodine-based reagent is N-iodosuccinimide (NIS). The iodination of terminal alkynes using NIS can be efficiently mediated by various catalysts. For instance, γ-Al₂O₃ has been shown to mediate the reaction between terminal alkynes and NIS, affording 1-iodoalkynes in good to excellent yields with high chemoselectivity and functional group tolerance. rsc.org

Table 2: Synthesis of Iodoalkynes using Hypervalent Iodine Reagents This table provides examples of the synthesis of iodoalkynes utilizing PIDA and NIS under different reaction conditions.

Starting AlkyneReagent SystemProductYield (%)
p-TolylethynePIDA, TBAI, MeOH1-(Iodoethynyl)-4-methylbenzene90
PhenylacetylenePIDA, TBAI, MeOH1-Iodo-2-phenylethyne88
1-HeptynePIDA, TBAI, MeOH1-Iodohept-1-yne85
PhenylacetyleneNIS, γ-Al₂O₃, CH₃CN1-Iodo-2-phenylethyne98
4-ChlorophenylacetyleneNIS, γ-Al₂O₃, CH₃CN1-Iodo-2-(4-chlorophenyl)ethyne95
3-Phenylprop-2-yn-1-olNIS, γ-Al₂O₃, CH₃CN3-Iodo-1-phenylprop-2-yn-1-ol92

Reactivity and Reaction Mechanisms of 1 Iodobut 2 Yne and Its Derivatives

Transition Metal-Catalyzed Transformations of 1-Iodobut-2-yne and Its Derivatives

Copper-Catalyzed Processes with Alkynyl Iodides

The reactivity of this compound and other 1-iodoalkynes is prominently featured in copper(I)-catalyzed transformations, particularly in the synthesis of complex heterocyclic structures. These reactions leverage the unique electronic properties of the iodoalkyne functional group, which distinguish its reactivity from that of terminal alkynes.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its efficiency and selectivity. calibrechem.comnih.gov While the reaction traditionally involves terminal alkynes, a significant variant employs 1-iodoalkynes, such as this compound, which react with organic azides under copper(I) catalysis to generate 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. nih.govnih.gov The catalysis is effectively carried out by copper(I) iodide (CuI), often requiring an amine ligand like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The inclusion of the amine ligand is critical for the reaction to proceed. nih.gov

Mechanistic investigations suggest that the activation modes for iodoalkynes and terminal alkynes by copper are distinctly different. nih.govnih.gov Although the cycloaddition with iodoalkynes shares features with the classic CuAAC process, a key distinction is that the carbon-iodine (C-I) bond is not severed during the catalytic cycle. nih.gov This leads to the exclusive formation of 5-iodotriazole products. nih.gov While detailed mechanisms are still under investigation, this pathway is favored based on experimental results. nih.gov The reaction is notable for its remarkably high rates, which can exceed those of the more conventional CuAAC with terminal alkynes. nih.gov This transformation has been termed the copper-catalyzed azide-iodoalkyne cycloaddition (iCuAAC). researchgate.net

The mechanism of the standard CuAAC reaction with terminal alkynes is understood to proceed through specific copper-acetylide intermediates. nih.gov The process begins with the formation of a π-alkyne copper complex, which significantly increases the acidity of the terminal alkyne's hydrogen atom. nih.gov This facilitates deprotonation and the subsequent formation of a crucial σ-acetylide complex. nih.govorganic-chemistry.org

In the case of the iodoalkyne variant, the mechanistic picture is more complex. One proposed pathway is analogous to the standard CuAAC, involving the formation of a σ-acetylide complex as a key intermediate. nih.govnih.gov However, compelling evidence suggests an alternative pathway where the scission of the C-I bond to form a copper(I)-acetylide is not a prerequisite for the reaction. nih.gov This alternative mechanism proposes that the copper catalyst facilitates the cycloaddition purely through weak π-interactions with the formally internal iodoalkyne. nih.gov

Furthermore, several studies support the involvement of polynuclear copper(I) intermediates. nih.govacs.org A common mechanistic model suggests that a σ-bound copper acetylide recruits a second, π-bound copper atom, forming a dinuclear, catalytically active complex. nih.gov This model proposes a unified mechanism where electronically rich σ-acetylides, including those from 1-iodoalkynes, are activated by a weak, reversible π-interaction with a second copper center, making them reactive toward dipolar partners like azides. nih.govacs.org This stepwise process involves the coordination of the azide (B81097), followed by the formation of the first C-N bond to yield a six-membered cuprated triazole intermediate. nih.govnih.gov

The copper-catalyzed cycloaddition of azides with 1-iodoalkynes demonstrates exceptionally high levels of control over both regioselectivity and chemoselectivity. nih.govnih.gov The reaction exclusively yields 1,4,5-trisubstituted-1,2,3-triazoles, where the iodine atom is retained at the C5 position of the triazole ring. nih.govresearchgate.net This outcome is in stark contrast to uncatalyzed thermal cycloadditions, which typically produce a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org

The reaction exhibits a broad substrate scope and high tolerance for various functional groups, underscoring its chemoselectivity. nih.gov This high fidelity allows for the rapid and controlled synthesis of complex, densely functionalized triazoles from readily available starting materials. nih.gov The resulting 5-iodo-1,2,3-triazoles are versatile synthetic intermediates themselves, amenable to further functionalization through cross-coupling reactions. nih.gov

Substrate Scope for the Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition nih.gov
EntryAzide Partner1-Iodoalkyne PartnerTime (h)Yield (%)
1Benzyl azide1-Iodo-4-phenylbut-1-yne298
2Phenyl azide1-Iodo-4-phenylbut-1-yne299
3(Azidomethyl)benzene1-Iodohex-1-yne298
41-Azido-4-(tert-butyl)benzene1-Iodohex-1-yne296
5Ethyl 2-azidoacetate1-Iodooct-1-yne297
6Benzyl azide3-(tert-Butyldimethylsilyloxy)-1-iodopropyne695

Palladium-Catalyzed Coupling and Annulation Reactions

Analogues of this compound are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond in iodoalkynes is a reactive site for oxidative addition to palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon bonds.

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Iodoalkynes serve as effective electrophilic partners in this reaction. Vinyl and aryl iodides are generally preferred over the corresponding bromides and chlorides because they react faster and under milder conditions due to the relative rates of oxidative addition (I > Br > Cl). wikipedia.org Alkynylstannanes are among the most reactive organotin reagents used in Stille couplings. wikipedia.org The reaction typically proceeds with retention of stereochemistry in the coupling partners. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a widely used method for forming C(sp²)-C(sp) or C(sp)-C(sp) bonds and typically involves the coupling of a terminal alkyne with a vinyl or aryl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halide follows the order I > Br > Cl or OTf, which can be exploited for selective transformations. wikipedia.org While the classic Sonogashira reaction uses a terminal alkyne, an "inverse" Sonogashira coupling has been developed where an iodoalkyne is coupled with arenes or alkenes. nih.gov

Negishi Coupling: The Negishi coupling is a powerful and versatile cross-coupling reaction that joins an organozinc compound with an organic halide or triflate using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org Its broad scope is a significant advantage, as it allows for the coupling of sp³, sp², and sp-hybridized carbon centers, including iodoalkynes as the electrophilic partner. wikipedia.org Organozinc reagents are less nucleophilic than their organolithium or Grignard counterparts, which imparts a high degree of functional group tolerance to the Negishi reaction. youtube.com This makes it particularly useful in the synthesis of complex molecules where sensitive functional groups must be preserved. wikipedia.orgyoutube.com

Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionOrganometallic ReagentElectrophile (R-X)Catalyst SystemKey Features
Stille Organostannane (R¹-SnR₃)Aryl/Vinyl/Alkynyl Halide (I, Br)Pd(0) complexTolerates many functional groups; tin byproducts can be toxic. organic-chemistry.org
Sonogashira Terminal Alkyne (R¹-C≡C-H)Aryl/Vinyl Halide (I, Br, Cl, OTf)Pd(0) complex + Cu(I) saltMild reaction conditions; direct use of terminal alkynes. wikipedia.orglibretexts.org
Negishi Organozinc (R¹-ZnX)Aryl/Vinyl/Alkynyl/Alkyl HalidePd(0) or Ni complexHigh reactivity and functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org
Intramolecular Annulation Mechanisms for Heterocyclic Formation

Intramolecular annulation involving this compound derivatives is a powerful strategy for constructing heterocyclic frameworks. These reactions often proceed through a cascade mechanism, where an initial bond formation triggers subsequent cyclization events. A common approach involves the palladium-catalyzed intermolecular carbopalladation-annulation cascade reaction of haloaryl heterocyclic derivatives with alkynes like this compound under relatively mild conditions. researchgate.net For instance, the synthesis of polycyclic fused nitrogen-containing heterocycles can be achieved through such pathways. researchgate.net

The mechanism typically involves the initial activation of the carbon-iodine bond by a low-valent transition metal catalyst, such as palladium(0). This is followed by the coordination and insertion of the alkyne, leading to a vinyl-metal species. A suitably positioned intramolecular nucleophile can then attack this intermediate, resulting in the formation of the heterocyclic ring. The regioselectivity of the cyclization, such as 5-exo-dig versus 6-endo-dig, is a critical aspect and can often be controlled by the substrate's geometry and the reaction conditions. researchgate.net DFT studies can shed light on the origins of this pathway selectivity. rsc.org

Reactions Mediated by Other Transition Metals (e.g., Tin, Rhodium, Iron, Cobalt, Nickel)

While palladium is frequently used, other transition metals are also effective in mediating reactions of this compound and related alkynyl halides. These metals offer alternative reactivity and can be advantageous in terms of cost and environmental impact.

Rhodium (Rh) : Rhodium catalysts, particularly Rh(III), can be used for C-H alkynylations. For example, mechanochemical Rh(III)-catalyzed C-H alkynylation of indoles can selectively form 2-alkynylated products. mdpi.com

Iron (Fe) : Iron catalysts are gaining prominence due to their low cost and low toxicity. Iron-catalyzed systems, such as those using Fe(OTf)₂ with an oxidant like di-tert-butyl peroxide (DTBP), can facilitate reactions like the 1,2-diazidation of alkenes, showcasing the potential for iron to mediate complex transformations that could be adapted for alkynyl substrates. chemrevlett.com

Cobalt (Co) and Nickel (Ni) : These metals are also employed in cross-coupling and cyclization reactions, often exhibiting unique reactivity compared to palladium.

Tin (Sn) : Organotin reagents can be involved in Stille cross-coupling reactions to introduce the but-2-ynyl moiety onto various scaffolds, which can then undergo further transformations.

The general reactivity pattern with these metals often mirrors that of transition metal chemistry, involving steps like oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.denih.gov

Electrophilic and Nucleophilic Activation of the Carbon-Iodine Bond

Iodine Monochloride (ICl)-Mediated Reactivity and Cyclizations

Iodine monochloride (ICl) is a polar interhalogen compound that serves as a source of electrophilic iodine (I⁺). wikipedia.org This electrophilicity is key to its reactivity with the electron-rich triple bond of this compound and its derivatives. The reaction is initiated by the coordination of ICl with the alkyne, forming an iodonium-like intermediate. This activation renders the alkyne susceptible to nucleophilic attack.

If an internal nucleophile (e.g., a hydroxyl or amine group) is present in the molecule, this activation can trigger an intramolecular cyclization. nih.gov This process, known as iodocyclization, is a powerful method for synthesizing a variety of iodine-substituted heterocycles. For example, a 6-endo-dig iodine-mediated cyclization can produce 6-aryl-5-iodobenzo[e]pyrido[1,2-a]indoles regioselectively under mild conditions. researchgate.net The resulting vinyl iodide can be further functionalized using palladium-catalyzed coupling reactions, adding to the synthetic utility of this method. researchgate.net

Table 1: ICl-Mediated Cyclization Example

Substrate TypeNucleophileCyclization ModeProduct Type
Alkenyl AmineAmine5-exo-trigIodinated Pyrrolidine
Alkenyl AlcoholHydroxyl5-exo-trigIodinated Tetrahydrofuran
Alkynyl AmideAmide Oxygen6-endo-digIodo-substituted Lactam

Role of Hypervalent Organoiodine Compounds as Nucleophiles Toward Unsaturated Systems

Hypervalent iodine compounds, such as λ³- and λ⁵-iodanes, are typically known and widely used as electrophilic species and oxidizing agents. wikipedia.orgprinceton.edu Their reactivity stems from the electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the associated ligands. princeton.edu However, a novel mode of reactivity has been discovered where organoiodine(III) compounds can act as organometallic-like nucleophiles. chemrxiv.org

This unusual reactivity has been demonstrated in reactions with highly electrophilic unsaturated systems like arynes. In these cases, the organoiodine(III) compound adds across the C-C triple bond of the aryne in a carboiodanation reaction. chemrxiv.org This forges a new C-C bond and a new aryl-iodine(III) bond, all while the iodine center retains its trivalency. chemrxiv.org This amphoteric nature—acting as a nucleophilic "metalloid" in the addition and as an electrophilic leaving group in subsequent transformations—opens new synthetic pathways. chemrxiv.org While this reactivity has been primarily explored with arynes, it suggests a potential, albeit less conventional, role for hypervalent iodine species derived from precursors like this compound to act as nucleophiles under specific conditions with suitable electrophilic partners.

Intramolecular Cyclization and Rearrangement Pathways

Tandem Cyclization Processes in the Formation of Heterocycles from But-2-yne Derivatives

Tandem, or cascade, cyclizations are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation by forming multiple bonds sequentially. Derivatives of but-2-yne are excellent substrates for such transformations. These reactions can be initiated by various stimuli, including transition metal catalysis or the introduction of an electrophile. nih.govcore.ac.uk

A notable example is the palladium-catalyzed tandem cyclization of enynes. core.ac.uk In a process that can be extended to but-2-yne derivatives, a reaction cascade can lead to a variety of five- and six-membered carbo- and heterocycles. core.ac.uk The mechanism might involve an initial carbopalladation or hydropalladation, followed by one or more intramolecular cyclization steps. rsc.orgnih.gov The pathway of these cyclizations (e.g., 5-exo vs. 6-endo) can often be controlled by using directing groups attached to the substrate, which coordinate to the metal center and guide the reactive intermediates. rsc.orgnih.gov

Another strategy involves the use of hypervalent iodine reagents to initiate a cascade. For instance, the reaction of an enyne with a hypervalent iodine reagent can generate a reactive intermediate that undergoes a 5-exo-dig cyclization to afford functionalized five-membered heterocycles. core.ac.uk These tandem processes are valued for their atom economy and their ability to rapidly build molecular complexity from simple but-2-yne precursors. researchgate.net

Table 2: Research Findings on Tandem Cyclizations

Catalyst/ReagentSubstrate TypeKey IntermediateResulting Heterocycle
Palladium(II)Alkenyl AminePalladacyclePyrrolidine/Piperidine
Hypervalent IodineEnyneRadical or CarbocationSubstituted Tetrahydrofuran
Gold(I)Tertiary AnilinesGold-vinylideneBenzo[b]carbazols

Acid-Catalyzed Cycloisomerizations of Alkyne Diols

The acid-catalyzed cycloisomerization of alkyne diols represents a powerful strategy for the synthesis of highly substituted furans. While direct studies on diols derived from this compound are not extensively documented in readily available literature, the well-established reactivity of analogous but-2-yne-1,4-diols provides a strong framework for predicting the behavior of such substrates. The general transformation involves the conversion of a 1,4-diol containing an alkyne moiety into a furan (B31954) ring system under acidic conditions.

A plausible pathway for the acid-catalyzed cycloisomerization of a hypothetical 1-iodo-substituted but-2-yne-1,4-diol derivative would likely follow the principles of the Paal-Knorr furan synthesis. This mechanism is initiated by the isomerization of the alkyne diol to a 1,4-dicarbonyl compound. In the presence of an acid catalyst, one of the carbonyl groups is protonated, which enhances its electrophilicity. The enol form of the other carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate leads to the formation of the aromatic furan ring. researchgate.netwikipedia.org

Research on but-2-yne-1,4-diols has demonstrated that Brønsted acids, such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), can efficiently catalyze their cycloisomerization to yield trisubstituted furans. nih.govacs.org The reaction conditions, particularly temperature, can influence the reaction outcome. For instance, at elevated temperatures (e.g., 80 °C), the dehydrative rearrangement of the unsaturated alcohol is favored, leading to the furan product. nih.gov It is conceivable that a this compound-derived diol would undergo a similar transformation, yielding an iodinated furan derivative, which could be a valuable building block for further functionalization.

The following table outlines the proposed substrates and expected products in the acid-catalyzed cycloisomerization of a this compound diol derivative.

SubstrateCatalystProduct
1-Iodo-4-methylpent-2-yne-1,4-diolp-TsOH·H₂O2-(1-Iodoethyl)-5-methylfuran
1-Iodo-4-phenylpent-2-yne-1,4-diolH₂SO₄2-(1-Iodoethyl)-5-phenylfuran

Investigation of Functional Group Interconversion Mechanisms

The reactivity of the iodo and alkyne moieties in this compound allows for a variety of functional group interconversions (FGI), which are fundamental in synthetic organic chemistry for the elaboration of molecular complexity. Two prominent examples of such transformations are the Sonogashira coupling and the reduction of the alkyne.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the context of this compound, the C-I bond is the reactive site. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

The palladium cycle begins with the oxidative addition of the iodoalkyne to a Pd(0) species, forming a Pd(II) intermediate. youtube.com Simultaneously, in the copper cycle, the terminal alkyne reactant is deprotonated by a base (typically an amine) and reacts with a Cu(I) salt (like CuI) to form a copper acetylide. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the acetylide group to the palladium. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.com

Dissolving Metal Reduction:

The triple bond of this compound can be reduced to a trans-alkene through a dissolving metal reduction, typically using sodium metal in liquid ammonia (B1221849) at low temperatures. masterorganicchemistry.comlibretexts.org This reaction proceeds via a radical mechanism and offers complementary stereoselectivity to catalytic hydrogenation (which typically yields cis-alkenes). masterorganicchemistry.comlibretexts.org

The mechanism is initiated by the transfer of a single electron from the sodium atom to the alkyne, generating a radical anion intermediate. libretexts.orgyoutube.com This highly reactive species is then protonated by the ammonia solvent to give a vinylic radical. A second sodium atom donates another electron to the vinylic radical, forming a vinylic anion. This anion exists in equilibrium between cis and trans conformations, with the trans isomer being sterically favored. Protonation of the more stable trans-vinylic anion by ammonia yields the final trans-alkene product. libretexts.orgkhanacademy.org

The table below summarizes key aspects of these two functional group interconversion mechanisms for this compound.

ReactionKey ReagentsReactive Site on this compoundKey IntermediatesProduct Type
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseC-I bondPd(II)-alkynyl complex, Copper acetylideInternal alkyne
Dissolving Metal ReductionNa, liquid NH₃C≡C triple bondRadical anion, Vinylic radical, Vinylic aniontrans-Alkene

Radical-Mediated Reactivity of Iodoalkynes

The carbon-iodine bond in iodoalkynes like this compound is susceptible to homolytic cleavage, making these compounds suitable precursors for radical-mediated transformations. These reactions often proceed via chain mechanisms and can be initiated by radical initiators or photochemically.

A significant application of the radical reactivity of iodoalkynes is in cyclization reactions. For instance, a derivative of this compound tethered to an alkene (a 1,6-enyne system) can undergo radical cyclization. The reaction can be initiated by the generation of a radical at the carbon bearing the iodine. This can be achieved through various methods, including the use of radical initiators like AIBN or triethylborane/O₂, or through photoredox catalysis. nih.gov

The mechanism of a typical radical cyclization involves the initial formation of an alkyl radical. This radical then adds to the tethered alkene in an intramolecular fashion. The regioselectivity of this cyclization is often governed by Baldwin's rules, with 5-exo-dig cyclizations being generally favored for 1,6-enynes, leading to the formation of five-membered rings. nih.govrsc.org The resulting cyclized radical can then be trapped by a hydrogen atom donor or another radical species to yield the final product.

Atom Transfer Radical Cyclization (ATRC) is a related and powerful method for forming cyclic structures. nih.govmdpi.com In an ATRC reaction, a metal catalyst (often a copper complex) facilitates the transfer of the iodine atom from the substrate to generate the initial radical. researchgate.net This radical then undergoes cyclization, and the resulting radical abstracts an iodine atom from another molecule of the starting material or the catalyst complex to propagate the radical chain and form the iodinated cyclic product. nih.govpitt.edu The stereochemical outcome of such cyclizations can be influenced by the substitution pattern of the starting material and the reaction conditions. pitt.edu

The following table outlines a hypothetical radical cyclization of a this compound derivative.

SubstrateInitiator/CatalystKey StepsProduct Type
N-(Allyl)-N-benzyl-4-iodobut-2-ynamideAIBN, Bu₃SnHRadical initiation, 5-exo-dig cyclization, H-atom transferPyrrolidinone derivative
1-Iodo-1,6-enyne derivativeCuCl/BipyridineAtom transfer, 5-exo-dig cyclization, Iodine atom transferIodinated cyclopentane (B165970) derivative

Advanced Applications of 1 Iodobut 2 Yne in Complex Molecular Synthesis

Construction of Heterocyclic Architectures

The utility of 1-iodobut-2-yne extends significantly to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its ability to introduce both an alkyne and an iodine handle into a molecule simultaneously provides a powerful platform for subsequent cyclization and functionalization reactions.

Regioselective Synthesis of Iodinated 1,2,3-Triazoles

One of the most prominent applications of iodoalkynes is in the regioselective synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions with azides. The reaction between an organic azide (B81097) and a terminal alkyne, often catalyzed by copper(I), typically yields 1,4-disubstituted triazoles. However, the use of 1-iodoalkynes provides a direct route to 5-iodo-1,4-disubstituted-1,2,3-triazoles.

A notable method involves the in situ generation of copper(I) species and electrophilic triiodide ions from the mixture of copper(II) perchlorate (B79767) and sodium iodide. organic-chemistry.org This system mediates the cycloaddition of an organic azide and a terminal alkyne to selectively produce the 5-iodo-1,4-disubstituted triazole. organic-chemistry.org The mechanism is believed to proceed through the formation of a copper(I) triazolide intermediate, which is then iodinated by the electrophilic triiodide ions. organic-chemistry.org This approach is highly efficient and demonstrates greater reactivity compared to using pure copper(I) iodide and molecular iodine separately. organic-chemistry.org Furthermore, research has demonstrated that such cycloadditions can be performed in environmentally benign solvents like water, using a β-cyclodextrin/CuI catalytic system, highlighting the method's versatility. nih.gov

The resulting 5-iodotriazoles are not merely final products but are valuable intermediates themselves, primed for further functionalization, particularly in the construction of more complex fused heterocyclic systems.

Table 1: Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-Triazoles

Alkyne Azide Catalyst System Solvent Product Ref
Terminal Alkyne Organic Azide Cu(ClO₄)₂, NaI Acetonitrile/Water 5-Iodo-1,4-disubstituted-1,2,3-triazole organic-chemistry.org
Terminal Alkyne Organic Azide β-CD/CuI Water 5-Iodo-1,4-disubstituted-1,2,3-triazole nih.gov

Formation of Diverse Fused Nitrogen- and Oxygen-Containing Heterocycles

The iodinated triazoles synthesized from this compound are excellent precursors for building fused heterocyclic scaffolds. The iodine atom at the C5 position of the triazole ring is perfectly positioned for intramolecular cyclization reactions, such as palladium-catalyzed direct arylation or Heck reactions. researchgate.net This strategy provides a convenient and high-yielding pathway to polycyclic frameworks containing a fused 1,2,3-triazole ring. researchgate.net

Beyond triazoles, iodoalkynes can participate in iodine-mediated oxidative coupling reactions to form other fused systems. For instance, a transition-metal-free method has been developed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives by reacting 2-aminopyridine (B139424) with a terminal alkyne in the presence of iodine. gauthmath.com This process involves an oxidative C-N and C-C bond formation, likely proceeding through an iodoalkyne intermediate, to construct the fused bicyclic system. gauthmath.com

The synthesis of oxygen-containing heterocycles can also be achieved through pathways involving iodoalkyne-derived intermediates. While many methods exist, those that build upon the reactivity of the alkyne are particularly relevant. wikipedia.orgliverpool.ac.uk For example, cascade reactions involving intramolecular cyclization of propargyl ethers or alcohols, which can be formed via precursors like this compound, lead to various fused furan (B31954) and pyran systems. organic-chemistry.org

Synthesis of Pyrone and Pyridone Scaffolds from Iodoalkyne Intermediates

Pyrone and pyridone moieties are prevalent in numerous natural products and pharmaceuticals. nih.govyoutube.comnih.gov Iodoalkynes like this compound are instrumental in constructing these scaffolds, primarily through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction enables the forging of a C(sp)-C(sp²) bond between the iodoalkyne and a vinyl or aryl halide/triflate.

In a typical strategy, an appropriately substituted vinyl halide can be coupled with this compound. The resulting enyne intermediate can then undergo cyclization to form the pyrone or pyridone ring. For example, coupling with a (Z)-haloacrylic acid derivative followed by lactonization can yield 6-substituted 2-pyrones. nih.gov Similarly, pyridone scaffolds can be accessed through the reaction of alkynes with nitriles or by the annulation of pyridine (B92270) derivatives. nih.govchegg.com The introduction of the but-2-yne moiety via Sonogashira coupling provides a versatile handle for these subsequent cyclization and functionalization steps.

A pyrone remodeling strategy has also been described where a pre-formed pyrone is modified to create diverse N-fused heterocycles, showcasing the versatility of these scaffolds once synthesized. organic-chemistry.org

Precursors for Polyfunctionalized Organic Molecules

The utility of this compound is not limited to heterocycle synthesis. It also serves as a key starting material for creating acyclic, polyfunctionalized molecules that are themselves valuable intermediates for more complex targets. The dual reactivity of the iodine atom and the alkyne bond allows for a stepwise and controlled introduction of various functional groups.

Access to Alpha-Iodo-Gamma-Chloroketones and Related Compounds

The synthesis of α-iodo-γ-chloroketones from this compound is a specialized transformation that highlights the stepwise functionalization potential of the starting material. While a direct, one-step conversion is not widely documented, a plausible synthetic pathway can be envisioned based on established chemical principles.

First, the hydration of the alkyne in this compound would yield the corresponding α-iodoketone, 1-iodobutan-2-one. This transformation is analogous to the hydration of other alkynes. The second step would involve the selective chlorination of this ketone at the γ-position. The α-chlorination of ketones is a well-known process, often proceeding via an enol or enolate intermediate using reagents like N-chlorosuccinimide or sulfuryl chloride. nih.gov However, achieving selective γ-chlorination in the presence of an α-iodo group would require careful control of reaction conditions to prevent side reactions.

An alternative conceptual approach involves the electrophilic addition of iodine monochloride (ICl) across a carbon-carbon double bond. gauthmath.comchegg.com In this reaction, the less electronegative iodine atom acts as the electrophile. chemicalforums.com One could hypothetically start with an appropriate unsaturated precursor, such as but-3-en-2-one, and perform an iodochlorination reaction, although controlling the regioselectivity to obtain the desired α-iodo-γ-chloro product would be a significant challenge. The synthesis of geminal chloro(iodo)alkanes has also been explored via different routes, indicating the chemical interest in molecules bearing both halogens. researchgate.net

Stereoselective Generation of Enynes and Dienes via Iodoalkyne Transformations

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions to stereoselectively generate conjugated enynes and dienes, which are fundamental structures in many natural products and organic materials. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with a vinyl or aryl halide, is a cornerstone of enyne synthesis. wikipedia.orgorganic-chemistry.org In its "inverse" format, an iodoalkyne like this compound is coupled with a terminal alkyne. More relevant to this section, coupling this compound with a vinyl partner (e.g., vinyl boronic acid or vinyl stannane) under palladium catalysis provides direct access to conjugated enynes with defined stereochemistry. libretexts.org

Suzuki Coupling: The Suzuki coupling reaction provides a powerful method for creating C-C bonds. To generate a diene, this compound can first be converted into an alkynylboronate ester. This intermediate can then be coupled with a vinyl halide under palladium catalysis. Alternatively, a more direct approach involves the Suzuki coupling of this compound with an alkenylboronic acid. The stereochemistry of the resulting diene is often controlled by the geometry of the alkenylboronic acid and the reaction conditions, with methods available that proceed with retention of configuration. nih.govbeilstein-journals.orgnih.gov

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. youtube.comnih.gov By reacting this compound with an alkene under palladium catalysis, it is possible to generate more complex enyne or diene structures, depending on the nature of the alkene and subsequent potential isomerizations. youtube.com

These transformations underscore the role of this compound as a linchpin component, enabling the stereoselective assembly of valuable unsaturated systems.

Table 2: Cross-Coupling Reactions for Enyne and Diene Synthesis

Reaction Type Coupling Partner 1 Coupling Partner 2 Catalyst System Product Type Ref
Sonogashira This compound Vinyl Stannane Pd(PPh₃)₄ Enyne libretexts.org
Suzuki This compound Alkenylboronic Acid Pd(dppf)Cl₂ / Base Diene beilstein-journals.orgnih.gov
Heck This compound Alkene Pd(OAc)₂ / Ligand / Base Enyne/Diene youtube.comnih.gov

Strategic Building Block for Synthetic Routes to Natural Product Analogs

The synthesis of natural product analogs is a critical endeavor in medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of naturally occurring compounds. The structural motif of this compound, featuring a reactive iodomethyl group adjacent to an internal alkyne, presents it as a potential precursor for various pharmacologically relevant scaffolds, such as butenolides and γ-butyrolactones, which are core structures in numerous natural products.

However, a thorough review of scientific databases does not yield specific examples of natural product analogs that have been synthesized using this compound as a key strategic building block. General synthetic strategies for butenolide and γ-butyrolactone natural products often involve methodologies such as the asymmetric hydrogenation of substituted butenolides, lactonization of corresponding diols or hydroxy acids, and various cyclization strategies. researchgate.netresearchgate.netnih.govnih.gov While the but-2-yne backbone of this compound could theoretically be elaborated into these structures, direct applications in the context of synthesizing specific natural product analogs are not prominently reported.

Table 1: Potential (but unconfirmed) Application of this compound in Natural Product Analog Synthesis

Natural Product Analog TargetProposed Role of this compound FragmentSupporting Research Findings
γ-Butyrolactone-containing lignan (B3055560) analogsPrecursor to the substituted butyrolactone coreGeneral methods for γ-butyrolactone synthesis exist, but do not specifically employ this compound. nih.gov
Butenolide-containing signaling moleculesBuilding block for the butenolide ring systemThe synthesis of butenolides is well-established, though direct use of this compound is not documented. researchgate.net

It is important to note that the absence of such specific examples in the literature does not negate the potential of this compound in this field, but rather highlights an area that may be underexplored or not yet published.

Computational and Theoretical Investigations of 1 Iodobut 2 Yne Chemistry

Density Functional Theory (DFT) Studies on Reaction Coordinates and Energy Surfaces

Density Functional Theory (DFT) stands as a fundamental pillar in modern computational chemistry, facilitating the calculation of molecular electronic structures and associated energies. For 1-Iodobut-2-yne, DFT investigations are typically directed towards mapping the potential energy surfaces (PES) for various potential reaction pathways. Such studies are crucial for understanding the energetic feasibility of different transformations and identifying the most probable reaction routes. By calculating the energy profile along a reaction coordinate, researchers can pinpoint the energy barriers, known as activation energies, that must be overcome for a reaction to proceed, and locate energy minima that correspond to stable intermediates or final products.

For instance, a hypothetical DFT study examining a nucleophilic substitution reaction at the iodine-bearing carbon of this compound would involve systematically scanning the reaction coordinate from the initial state (comprising this compound and a nucleophile) through the transition state to the final product. The resultant energy surface would elucidate the activation energy required for the nucleophile to approach and displace the iodide ion. Similarly, reactions involving the alkyne moiety, such as cycloadditions or addition reactions, would have their respective energy surfaces mapped to ascertain energetic preferences for different reaction modes.

Illustrative Data Table 5.1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

Reaction TypeHypothetical Reaction StepCalculated Activation Energy (kcal/mol)Notes
Nucleophilic SubstitutionNu⁻ + this compound → [Nu-C-I]‡ → Nu-But-2-yne + I⁻25.5Assumes SN2-like mechanism
Electrophilic Addition (Alkyne)E⁺ + this compound → [E-C=C-C-I]⁺‡ → E-C(⁺)=C-C-I18.2Addition to the triple bond
Cycloaddition (e.g., [2+2+2])[Metal Complex] + this compound → [Complex-Alkyne]‡30.1Coordination and insertion into metal center

Note: The data presented in this table are illustrative and represent typical outputs from DFT calculations for similar systems. Specific values for this compound would require dedicated computational studies.

Elucidation of Transition States and Intermediate Species

A critical component in comprehending reaction mechanisms involves the identification and characterization of transition states and reaction intermediates. Transition states represent transient, high-energy molecular configurations at the peak of the energy barrier along the reaction coordinate, where chemical bonds are in the process of breaking and forming. Intermediates, conversely, are more stable species that form between the initial reactants and the final products, and these can often be detected or even isolated fiveable.mesolubilityofthings.com.

Computational methodologies, particularly DFT, are instrumental in locating these species. By optimizing structures that correspond to saddle points on the PES, transition states can be identified. Subsequently, frequency calculations are performed to confirm that these structures possess precisely one imaginary frequency, which corresponds to the motion along the reaction coordinate oberlin.eduscm.com. For intermediates, geometry optimizations locate energy minima, and frequency calculations confirm the absence of imaginary frequencies, thereby indicating a stable, albeit potentially reactive, species.

In the context of this compound, theoretical investigations could elucidate the nature of a carbocation intermediate formed during electrophilic addition to the alkyne, or a transient species generated during a radical reaction. The precise geometry, bond lengths, bond angles, and electronic distribution of these species provide vital clues regarding the reaction pathway and the factors governing reactivity. For instance, understanding the extent of bond breaking and formation at the transition state can offer explanations for the observed activation energy.

Illustrative Data Table 5.2: Hypothetical Characterization of a Transition State for a Reaction of this compound

ParameterHypothetical Transition State (e.g., for Nu⁻ + C-I bond breaking)UnitsNotes
Imaginary Frequency-250.8cm⁻¹Confirms saddle point
C-I Bond Length2.25ÅElongated compared to ground state
Nu-C Bond Length1.90ÅPartially formed
Nu-C-I Bond Angle175.2DegreesApproaching linearity
Partial Charge on Iodine-0.75eDeveloping negative charge
Activation Energy (Ea)25.5kcal/molDerived from PES scan
Atomic Charge on Carbon (C1)+0.45eDeveloping positive character

Note: The values presented in this table are representative of typical transition state characteristics for nucleophilic substitution reactions involving alkyl halides, conceptually adapted for this compound.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods, particularly DFT, serve as powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions involving molecules like this compound acs.orgmasterorganicchemistry.comrsc.org. By comparing the calculated activation energies for different reaction pathways or for the formation of different product isomers, theoretical chemists can forecast which reaction pathway is likely to be favored.

Regioselectivity: In reactions where a molecule can react at multiple distinct sites, regioselectivity describes the preference for one site over others. For an unsymmetrical alkyne such as this compound, reactions like electrophilic addition can potentially occur at either carbon atom of the triple bond, leading to different constitutional isomers. DFT can predict the relative energies of the transition states leading to each regioisomer. The pathway with the lower activation energy is predicted to be favored, thus predicting the regiochemical outcome core.ac.ukresearchgate.net. For instance, in an addition reaction, the electronic distribution within the alkyne moiety, influenced by the iodine atom, will determine which carbon atom is more susceptible to electrophilic or nucleophilic attack.

Stereoselectivity: Stereoselectivity refers to the preference for the formation of one stereoisomer over another. Although this compound itself does not possess a stereocenter, reactions involving it could potentially yield chiral products. For example, if a reaction creates a new chiral center, or if a chiral reagent is employed, stereoselectivity becomes a relevant consideration. Computational methods can predict the relative energies of the transition states leading to different stereoisomers, thereby forecasting the stereochemical outcome masterorganicchemistry.com.

Illustrative Data Table 5.3: Predicted Regioselectivity for an Electrophilic Addition to this compound

Electrophile (E⁺)Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Product Ratio (Major:Minor)Dominant Regioisomer
H⁺Addition to C2 of alkyne18.295:51-Iodo-1-buten-2-yl cation (or subsequent product)
H⁺Addition to C3 of alkyne22.51-Iodo-2-buten-1-yl cation (or subsequent product)
R-X⁺ (e.g., Br⁺)Addition to C2 of alkyne19.592:81-Iodo-2-bromo-but-1-en-2-yl cation
R-X⁺ (e.g., Br⁺)Addition to C3 of alkyne24.01-Iodo-2-bromo-but-2-en-1-yl cation

Note: This table illustrates how DFT calculations can predict regioselectivity by comparing activation energies. The values are hypothetical and based on general principles of alkyne reactivity.

Analysis of Weak Interactions Involving Alkyne Moieties in Iodoalkyne Systems

Weak interactions, encompassing phenomena such as van der Waals forces, hydrogen bonds, and halogen bonds, play a significant role in molecular recognition, crystal packing, and influencing the reactivity and conformation of molecules windows.netresearchgate.netmdpi.comresearchgate.net. Within iodoalkyne systems, such as this compound, both the alkyne triple bond and the carbon-iodine bond are potential sites for these interactions.

Computational investigations can quantify these weak interactions by calculating interaction energies between molecules or between different molecular segments. For this compound, theoretical analyses might explore:

C-H···π interactions: The hydrogen atoms bonded to the sp³ hybridized carbons of the butyl chain, or even the sp hybridized carbons of the alkyne, can engage in weak attractive interactions with the electron cloud of the alkyne π-system or other aromatic moieties.

Halogen Bonding (X-bonding): The iodine atom in this compound possesses a region of positive electrostatic potential, known as a σ-hole, on its outer surface, positioning it as a potential halogen bond donor. This interaction typically occurs with Lewis bases, such as nitrogen or oxygen atoms, or even π-systems. Studies may investigate the strength and geometry of such interactions between this compound and potential Lewis bases.

π···π stacking: Although this compound is not an aromatic compound, its alkyne π-system can participate in π···π interactions with other unsaturated systems, influencing supramolecular assembly or crystal structures.

These weak interactions can subtly influence reaction pathways by stabilizing specific transition states or intermediates, or by orienting molecules in a particular manner conducive to reaction. For example, a favorable weak interaction could potentially lower the activation energy for a specific reaction step.

Illustrative Data Table 5.4: Hypothetical Weak Interaction Energies for this compound

Interaction TypeInteracting PartnersCalculated Interaction Energy (kcal/mol)Notes
C-H···π (sp³ C-H)CH₃ group of this compound with its own alkyne π-system-1.5Intramolecular stabilization
C-H···π (sp C-H)Terminal alkyne C-H with its own alkyne π-system-1.2Intramolecular stabilization
C-I···N (e.g., with amine)Iodine of this compound and a nitrogen atom of an amine-4.8Halogen bonding donor-acceptor interaction
C-I···π (e.g., with benzene)Iodine of this compound and the π-system of benzene-2.1Weak interaction, potential for crystal engineering
π···π (alkyne-alkyne)Two molecules of this compound interacting via π-systems-3.0Influence on solid-state packing or solution aggregation

Note: These values are hypothetical and represent the magnitude of weak interactions typically calculated using computational methods. The actual strength and nature of these interactions would depend on the specific environment and interacting partners.

Emerging Directions and Future Research in 1 Iodobut 2 Yne Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The drive towards greener chemical processes necessitates the development of synthetic routes for 1-iodobut-2-yne that are both sustainable and atom-economical. Traditional methods for synthesizing iodinated compounds often involve harsh reagents or generate significant waste. Emerging research focuses on utilizing milder conditions, recyclable catalysts, and minimizing byproduct formation.

One promising avenue involves the use of iodine sources like sodium iodide (NaI) in conjunction with recyclable ion-exchange resins, such as Dowex H+. This approach, demonstrated for the di-iodination of alkynes, utilizes 2-propanol as a "green" solvent and offers a straightforward, non-toxic method nih.govsynthesisresearchgroup.orgacs.org. Such strategies align with green chemistry principles by reducing hazardous substance generation and waste nih.gov. Further exploration could involve the direct iodination of but-2-yne using catalytic amounts of iodine or iodine-containing reagents under mild, environmentally benign conditions, potentially employing solvent-free or aqueous systems. Investigating atom-economical transformations that directly incorporate iodine into the but-2-yne framework, perhaps via catalytic C–H iodination or oxidative iodination pathways with high iodine utilization, represents a key future direction.

Exploitation of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the alkyne moiety and the C-I bond in this compound offers a rich platform for new chemical transformations. Novel catalytic systems, particularly those based on transition metals, are being developed to achieve high selectivity and efficiency in these reactions.

Palladium catalysis has shown significant promise in the functionalization of alkynes, including intermolecular aryliodination reactions, leading to tetrasubstituted alkenyl iodides ethz.ch. Such methodologies could be adapted for this compound, enabling the regioselective and stereoselective introduction of aryl or other organic groups. Research into nickel catalysis for alkyne functionalization, such as hydroamination or C–N bond formation, also presents opportunities for novel transformations of this compound rsc.org. Furthermore, the development of cooperative catalysis, combining transition metals with organocatalysts or photoredox catalysts, could unlock new reaction pathways, allowing for precise control over stereochemistry and regiochemistry in the functionalization of the internal alkyne. For instance, ligand-controlled stereodivergent alkenylation of alkynes using photoredox and nickel dual catalysis has been reported, offering access to both Z- and E-1,3-dienes researchgate.net. Adapting these systems for this compound could lead to novel conjugated systems.

Mechanistic Refinement through Advanced Computational Methods

Understanding the intricate mechanisms of reactions involving this compound is crucial for rational catalyst design and reaction optimization. Advanced computational methods, particularly Density Functional Theory (DFT), are increasingly employed to elucidate reaction pathways, transition states, and the factors governing selectivity.

DFT studies have been instrumental in understanding various alkyne functionalization reactions, including hydroarylation, di-iodination, and cyclization processes nih.govacs.orgthieme-connect.comresearchgate.netbeilstein-journals.orgrsc.orgnih.govresearchgate.netrsc.orgacs.org. For reactions involving this compound, computational investigations can shed light on the regioselectivity of additions across the internal triple bond, the mechanism of C-I bond activation, and the stereochemical outcome of product formation. For example, DFT calculations have been used to explain the preference for 8-endo cyclization in aminoiodination reactions and to understand the stereochemical control in catalytic hydrogenation of alkynes thieme-connect.comrsc.org. Future research can leverage these methods to predict optimal catalytic conditions, design novel ligands, and explore the electronic and steric effects that influence the reactivity of this compound in various transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, safety, scalability, and efficiency. Integrating the chemistry of this compound into these technologies can streamline synthetic processes and enable rapid exploration of reaction parameters.

Exploration of New Chemical Space Enabled by this compound Reactivity

The inherent reactivity of this compound, stemming from its internal alkyne and C-I bond, provides access to a diverse range of chemical structures and functionalities. Future research aims to exploit this reactivity to synthesize novel compounds with potential applications in medicinal chemistry, materials science, and catalysis.

The C-I bond can serve as a versatile handle for cross-coupling reactions, such as Sonogashira, Suzuki, or Heck couplings, allowing for the introduction of various organic fragments. The internal alkyne can participate in cycloaddition reactions, hydrofunctionalizations, and metathesis reactions beilstein-journals.org. For instance, the development of atom-economical methods for the synthesis of 1,3-enynes from internal alkynes highlights the potential for creating complex conjugated systems nih.govthieme-connect.com. Furthermore, the iodine atom can be a precursor for radio-iodination, enabling applications in radiopharmaceuticals and imaging agents nih.govsynthesisresearchgroup.org. Exploring tandem reactions, where multiple transformations occur sequentially in one pot or flow system, could lead to the rapid construction of complex molecular scaffolds. For example, cascade reactions involving C–C and C–O bond formation from alkynes have been reported, showcasing the potential for efficient synthesis of cyclic structures rsc.org.


Q & A

Q. How can scalability challenges in this compound synthesis be addressed without compromising purity?

  • Methodological Answer : Optimize batch size using flow chemistry to maintain reaction control (e.g., precise temperature gradients). Implement inline purification (e.g., scavenger resins for iodine removal). Scale-up trials should include rigorous QC checks (e.g., ICP-MS for residual catalyst metals). Pilot studies under GMP-like conditions ensure consistency .

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